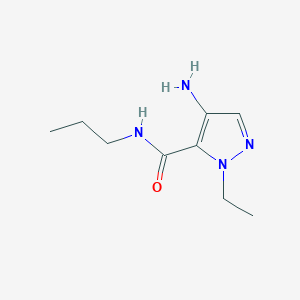

4-Amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide is a multi-substituted pyrazolecarboxamide. It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. This compound is particularly significant as an intermediate in the synthesis of various pharmaceuticals, including sildenafil .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions . Another method involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal catalysts, photoredox reactions, and multicomponent processes has been reported to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: The amino and carboxamide groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Scientific Research Applications

4-Amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Industry: The compound is used in the production of various chemical reagents and intermediates.

Mechanism of Action

The mechanism of action of 4-Amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, as an intermediate in the synthesis of sildenafil, it inhibits phosphodiesterase type 5 (PDE5), leading to increased levels of cyclic guanosine monophosphate (cGMP) and resulting in vasodilation . The compound’s structure allows it to interact with various enzymes and receptors, influencing their activity and leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

- 4-Amino-2-methyl-5-propyl-pyrazole-3-carboxamide

- 4-Amino-2-methyl-5-propyl-2H-pyrazole-3-carboxamide

Uniqueness

4-Amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of sildenafil highlights its importance in medicinal chemistry .

Biological Activity

4-Amino-1-ethyl-N-propyl-1H-pyrazole-5-carboxamide is a heterocyclic compound belonging to the pyrazole family, characterized by its unique functional groups that contribute to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential as an enzyme inhibitor and receptor ligand, influencing various biochemical pathways.

- Molecular Formula : C10H15N5O

- Molecular Weight : Approximately 182.22 g/mol

- Melting Point : 98-101 °C

- Boiling Point : Approximately 325.9 °C at 760 mmHg

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It acts mainly through competitive inhibition and allosteric modulation of various enzymes, which alters cellular responses based on specific interactions with its targets.

- Receptor Interaction : The compound shows potential as a receptor ligand, influencing pharmacokinetics such as absorption and distribution within biological systems.

Biological Activity Overview

Research has demonstrated that pyrazole derivatives, including this compound, exhibit a range of biological activities:

Anti-inflammatory Effects

A study highlighted the compound's ability to influence glial inflammation in BV-2 cells and oxidative neurotoxicity in HT-22 cells. The results indicated a reduction in inflammatory markers, suggesting potential therapeutic applications in neurodegenerative diseases .

Anticancer Activity

In vitro studies have shown that this compound effectively inhibits the proliferation of cancer cells. For instance, it demonstrated an IC50 of approximately 54.25% growth inhibition against HepG2 liver cancer cells and 38.44% against HeLa cervical cancer cells . These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antioxidant Properties

The antioxidant capabilities of this compound have been assessed through various assays, indicating its potential role in combating oxidative stress-related diseases. The introduction of specific substituents has been shown to enhance these properties significantly .

Structural Similarities and SAR Analysis

The structure of this compound allows it to interact with multiple biological targets. A comparative analysis with similar compounds reveals the following:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 5-Amino-1-methyl-1H-pyrazole-4-carboxamide | 139756-02-8 | 0.99 |

| 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | 247584-10-7 | 0.99 |

| N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amines | Not specified | 0.68 |

This table illustrates the close structural relationships among these compounds, suggesting that modifications in their chemical structure can lead to variations in biological activity.

Properties

Molecular Formula |

C9H16N4O |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

4-amino-2-ethyl-N-propylpyrazole-3-carboxamide |

InChI |

InChI=1S/C9H16N4O/c1-3-5-11-9(14)8-7(10)6-12-13(8)4-2/h6H,3-5,10H2,1-2H3,(H,11,14) |

InChI Key |

QNVNYODNIJXPHA-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)C1=C(C=NN1CC)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.